molecular formula C6H16N2O4 B107630 Diammonium adipate CAS No. 19090-60-9

Diammonium adipate

Cat. No. B107630
CAS RN: 19090-60-9
M. Wt: 180.2 g/mol
InChI Key: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
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Patent
US04479166

Procedure details

Exceptions to this generalization are provided by the reactions of adipic acid with ammonia and with tert.butylamine. When adipic acid is reacted with two or more moles of ammonia, diammonium adipate is obtained in quantitative yield. However, if one reacts adipic acid with one mole of ammonia one can obtain ammonium hydrogen adipate as a pure crystalline salt. When adipic acid is reacted with two or more moles of tert.butylamine, bis-tert.butylammonium adipate is obtained in quantitative yield, but in this case it is not possible to obtain the mono-tert.butylammonium adipate as a pure crystalline compound. When one reacts 0.5 mole of adipic acid with 0.5 mole of tert.butylamine in methanol one obtains first 0.19 mole of the bis-salt, m.p. 185°-187° d. The second crop, 35.4 g, m.p. 91°-135°, might represent 0.17 mole of the crude mono-salt, but on recrystallization to effect purification the only pure compound isolated is the bis-salt. When one reacts 0.50 mole of adipic acid with 0.27 mole of tert.butylamine the product is 61.2 g of salt having m.p. 91°-101°, which cannot be pure mono-salt since this weight of product would represent a yield greater than 100%. Analysis for nitrogen gave 5.52% whereas the pure mono-salt would have 6.76% nitrogen. The product is, therefore, a mixture of mono-salt and adipic acid. Again all attempts to purify this product by crystallization gave only the bis-salt, and it is clear that in this case the bis-salt is so much less soluble than any other possible product that recrystallization always results in its precipitation except when a large excess of adipic acid is present. For a more detailed discussion of the amine salts of dibasic acids, both normal and anomalous, see J. E. Barry, M. Finkelstein and S. D. Ross, J. Org. Chem. 47, 64 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[NH3:11]>>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].[NH4+:11].[NH4+:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.